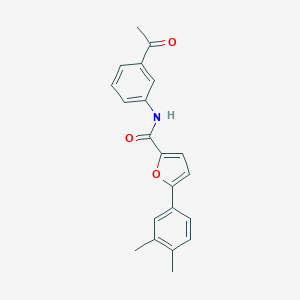
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide, also known as ML335, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In
作用機序
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide works by selectively inhibiting the enzyme PDE4, which is responsible for the degradation of cAMP. By inhibiting PDE4, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide increases intracellular levels of cAMP, which can have a variety of physiological effects. Increased cAMP levels can lead to the activation of protein kinase A (PKA), which can regulate various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide are largely dependent on the specific cell type and tissue being studied. In general, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to increase cAMP levels and activate PKA in various cell types, including immune cells, neurons, and cancer cells. This can lead to a variety of physiological effects, including reduced inflammation, enhanced neuronal survival and function, and inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its selectivity for PDE4, which reduces the potential for off-target effects. In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to be effective in various animal models of disease, which suggests that it has potential therapeutic applications in humans. However, one of the main limitations of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its relatively low potency compared to other PDE4 inhibitors. This can make it more difficult to achieve therapeutic doses in vivo.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. One area of research is the development of more potent PDE4 inhibitors based on the structure of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. This could lead to the development of more effective therapies for various diseases. Another area of research is the study of the specific signaling pathways that are activated by N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in different cell types. This could provide insights into the specific mechanisms by which N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide exerts its physiological effects. Finally, the potential use of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in combination with other drugs for the treatment of various diseases should be explored.
合成法
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-morpholin-4-ylaniline. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base to yield N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, neurodegenerative disorders, and cancer. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to increase cAMP levels in the brain, which can enhance neuronal survival and function. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases.
Finally, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has also been studied for its potential anti-cancer properties. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the development of novel cancer therapies.
特性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-10-26-17-5-3-4-15(13-17)20(24)22-18-14-16(21)6-7-19(18)23-8-11-25-12-9-23/h3-7,13-14H,2,8-12H2,1H3,(H,22,24) |
InChIキー |
RISUAJPEFVGLCK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B244295.png)
![3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
